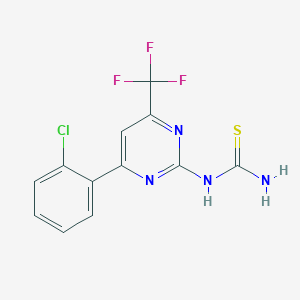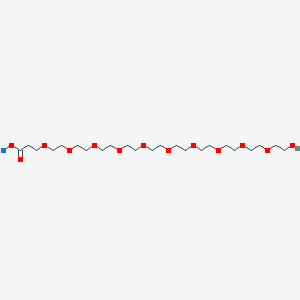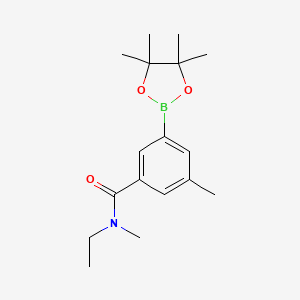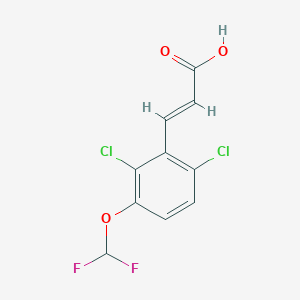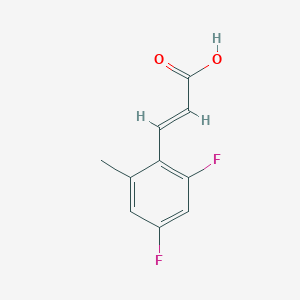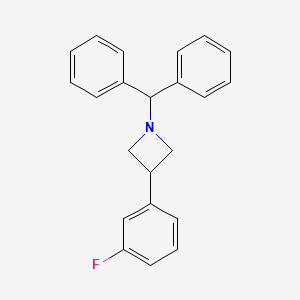![molecular formula C17H28BNO5 B13726750 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is an organic compound that features a pyridine ring substituted with a boronate ester and a triethylene glycol monomethyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.
Attachment of the Triethylene Glycol Monomethyl Ether Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with triethylene glycol monomethyl ether.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridines.
Applications De Recherche Scientifique
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems and as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The triethylene glycol monomethyl ether group enhances the compound’s solubility and stability, facilitating its use in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound shares the triethylene glycol monomethyl ether group but lacks the pyridine and boronate ester functionalities.
2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine: This compound contains the pyridine and boronate ester groups but lacks the triethylene glycol monomethyl ether group.
Uniqueness
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the boronate ester and triethylene glycol monomethyl ether groups allows for versatile applications in synthesis, materials science, and potential therapeutic uses.
Propriétés
Formule moléculaire |
C17H28BNO5 |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H28BNO5/c1-13-11-14(18-23-16(2,3)17(4,5)24-18)12-19-15(13)22-10-9-21-8-7-20-6/h11-12H,7-10H2,1-6H3 |
Clé InChI |
LHPOISYJBBEZRN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCOCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


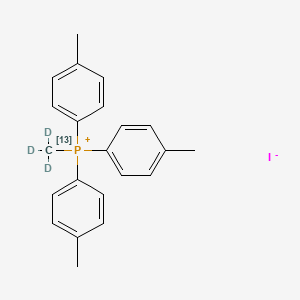
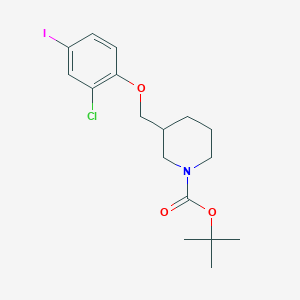
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
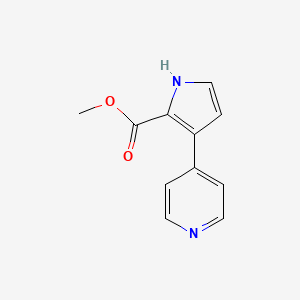
![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)
